Harman-13C2,15N

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C12H10N2 |

|---|---|

分子量 |

185.20 g/mol |

IUPAC 名称 |

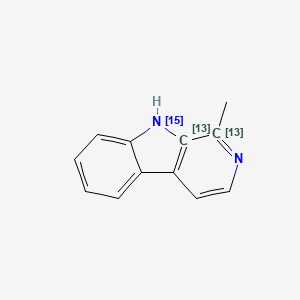

1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole |

InChI |

InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i8+1,12+1,14+1 |

InChI 键 |

PSFDQSOCUJVVGF-ZWNYFKQOSA-N |

手性 SMILES |

C[13C]1=NC=CC2=[13C]1[15NH]C3=CC=CC=C23 |

规范 SMILES |

CC1=NC=CC2=C1NC3=CC=CC=C23 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Harman-13C2,15N: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Harman-13C2,15N, an isotopically labeled form of the naturally occurring β-carboline alkaloid, harman. This document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its interactions with key signaling pathways. Detailed experimental protocols for relevant assays are also provided to facilitate further research and application in drug discovery and development.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of harman (1-methyl-9H-pyrido[3,4-b]indole), a compound found in various plants, foods, and tobacco smoke. The isotopic labeling involves the incorporation of two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom into the pyridine ring of the harman structure. This labeling makes it a valuable tool for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.

Chemical Structure:

-

IUPAC Name: 1-methyl-9H-(5,6-¹³C₂,1-¹⁵N)pyridino[3,4-b]indole[1]

-

CAS Number: 1189461-56-0[1]

-

Molecular Formula: C₁₀¹³C₂H₁₀N¹⁵N[1]

-

Molecular Weight: 185.20 g/mol [1]

-

Accurate Mass: 185.0881[1]

Physicochemical Properties (of unlabeled Harman):

| Property | Value | Source |

| Melting Point | 237-238 °C | HMDB |

| LogP | 3.10 | HMDB |

| pKa (most basic) | 6.88 | DrugBank |

Synthesis

The synthesis of the β-carboline skeleton of harman is classically achieved through the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[2] For the synthesis of this compound, isotopically labeled precursors would be required. A plausible synthetic route would involve the reaction of tryptamine with an isotopically labeled two-carbon aldehyde equivalent, followed by aromatization.

A general representation of the Pictet-Spengler reaction for harman synthesis is depicted below. To synthesize this compound, one would start with appropriately labeled tryptamine or acetaldehyde.

Caption: General Pictet-Spengler synthesis route for Harman.

Spectroscopic Data (for unlabeled Harman)

Detailed spectroscopic data for this compound is not publicly available. The following tables summarize the expected ¹³C and ¹⁵N NMR chemical shifts and mass spectrometry fragmentation patterns for unlabeled harman, which can serve as a reference for the analysis of the labeled compound. Isotopic labeling will result in characteristic splitting patterns and mass shifts in the respective spectra.

Table 1: ¹³C NMR Chemical Shifts of Harman (Unlabeled)

| Carbon Atom | Chemical Shift (ppm) |

| C-1 | 141.6 |

| C-3 | 138.2 |

| C-4 | 115.1 |

| C-4a | 128.5 |

| C-4b | 121.7 |

| C-5 | 120.1 |

| C-6 | 121.3 |

| C-7 | 118.8 |

| C-8 | 111.4 |

| C-8a | 134.5 |

| C-9a | 127.3 |

| 1-CH₃ | 21.1 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Table 2: ¹⁵N NMR Chemical Shifts of Harman (Unlabeled)

| Nitrogen Atom | Chemical Shift (ppm) |

| N-2 | ~280 |

| N-9 | ~150 |

Note: ¹⁵N chemical shifts are referenced to liquid ammonia and are approximate.

Table 3: Mass Spectrometry Fragmentation of Harman (Unlabeled)

| m/z | Relative Intensity | Putative Fragment |

| 182 | 100 | [M]⁺ |

| 181 | 35 | [M-H]⁺ |

| 154 | 30 | [M-H-HCN]⁺ or [M-C₂H₄]⁺ |

| 127 | 10 | [M-C₂H₄-HCN]⁺ |

Note: Fragmentation patterns can vary with ionization method and collision energy.

Biological Activity and Signaling Pathways

Harman exhibits a wide range of pharmacological activities, primarily through its interaction with various enzymes and receptors.

Monoamine Oxidase-A (MAO-A) Inhibition

Harman is a potent and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. The IC₅₀ value for harman's inhibition of human MAO-A is approximately 0.5 µM.[3] This inhibition leads to an increase in the synaptic levels of these neurotransmitters, which is the basis for its potential antidepressant effects.

References

An In-Depth Technical Guide on the Proposed Synthesis and Purification of Harman-13C2,15N

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details a proposed methodology for the synthesis and purification of Harman-13C2,15N. As of the compilation of this document, specific literature detailing this exact isotopic labeling synthesis is not publicly available. The described protocols are therefore based on established and well-documented chemical principles for the synthesis of β-carbolines and the incorporation of stable isotopes.

Introduction

Harman (1-methyl-9H-β-carboline) is a naturally occurring β-carboline alkaloid found in various plants and is also an endogenous compound in animals. It exhibits a wide range of pharmacological activities, including acting as a benzodiazepine receptor inverse agonist and an inhibitor of monoamine oxidase A (MAO-A). Isotopically labeled analogs of Harman, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis by mass spectrometry and as tracers to elucidate metabolic pathways. This guide provides a comprehensive, albeit proposed, technical framework for the synthesis and purification of this compound.

Proposed Synthesis of this compound

The proposed synthesis of this compound is based on the well-established Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydro-β-carboline, which is then aromatized.

To achieve the desired isotopic labeling pattern, commercially available isotopically labeled starting materials will be utilized. Specifically, the synthesis will employ L-tryptamine labeled at the indole nitrogen ([15N]) and acetaldehyde labeled at both carbon atoms ([1,2-13C2]).

Overall Reaction Scheme:

Caption: Proposed synthesis of this compound via the Pictet-Spengler reaction.

Experimental Protocol: Synthesis

Step 1: Pictet-Spengler Reaction

-

To a solution of L-tryptamine-[indole-15N] (1.0 eq) in a suitable solvent (e.g., toluene or methanol) under an inert atmosphere (e.g., argon or nitrogen), add acetaldehyde-[1,2-13C2] (1.1 eq).

-

Acidify the reaction mixture by adding a catalytic amount of a protic acid (e.g., hydrochloric acid or trifluoroacetic acid).

-

Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetrahydro-β-carboline intermediate.

Step 2: Aromatization

-

Dissolve the crude tetrahydro-β-carboline intermediate in a high-boiling point solvent (e.g., xylene or decalin).

-

Add a dehydrogenation catalyst, such as 10% palladium on carbon (Pd/C), to the solution.

-

Heat the mixture to reflux and monitor the reaction for the formation of this compound by TLC or LC-MS. This step is typically complete within 12-24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the crude product is essential to obtain this compound of high purity, suitable for use as an analytical standard. A multi-step purification protocol is proposed.

Caption: Proposed workflow for the purification of this compound.

Experimental Protocol: Purification

Step 1: Column Chromatography

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the desired product.

-

Combine the pure fractions and concentrate them under reduced pressure.

Step 2: Recrystallization

-

Dissolve the product obtained from column chromatography in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain purified this compound.

Data Presentation

The following tables summarize the hypothetical quantitative data for the proposed synthesis and purification of this compound.

Table 1: Reactant and Expected Product Quantities for Synthesis

| Compound | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mg) |

| L-Tryptamine-[indole-15N] | ~161.22 | 1.0 | 100 |

| Acetaldehyde-[1,2-13C2] | ~46.06 | 1.1 | ~31 |

| Expected this compound | ~185.22 | ~115 (Theoretical) |

Table 2: Proposed Purification and Purity Analysis

| Purification Step | Expected Recovery | Purity Assessment Method | Expected Purity |

| Column Chromatography | 70-85% | TLC, LC-MS | >95% |

| Recrystallization | 80-95% | HPLC, NMR | >99% |

Harman Signaling Pathways

Harman is known to interact with several biological pathways. One of the key pathways involves its interaction with the Aryl Hydrocarbon Receptor (AhR).

Caption: Simplified diagram of the Harman-mediated Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

This technical guide outlines a proposed, robust methodology for the synthesis and purification of this compound. While a specific, published protocol is not available, the presented approach, based on the Pictet-Spengler reaction and standard purification techniques, provides a strong foundation for researchers and scientists in the field of drug development to produce this valuable isotopically labeled compound. The successful synthesis of this compound will undoubtedly facilitate more precise and detailed investigations into the pharmacology and metabolism of this important β-carboline.

A Technical Guide to Harman-13C2,15N for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Harman-13C2,15N, a stable isotope-labeled internal standard crucial for the accurate quantification of Harman in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry-based analytical techniques.

Commercial Suppliers and Product Specifications

This compound is available from several reputable commercial suppliers. While specific lot-to-lot variability exists, the following tables summarize typical product specifications and supplier information. It is recommended to always refer to the supplier-provided Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Table 1: Commercial Suppliers of this compound

| Supplier | Website |

| LGC Standards | --INVALID-LINK-- |

| MedchemExpress | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

Table 2: Typical Quantitative Data for this compound

| Parameter | Typical Specification | Source |

| Chemical Identity | ||

| Chemical Name | 1-Methyl-9H-pyrido[3,4-b]indole-13C2,15N | General |

| CAS Number | 1189461-56-0 | |

| Molecular Formula | C₁₀¹³C₂H₁₀N¹⁵N | |

| Molecular Weight | 185.20 g/mol | |

| Purity | ||

| Chemical Purity (HPLC) | >95% | |

| Isotopic Enrichment (¹³C) | ≥99 atom % | Example CoA |

| Isotopic Enrichment (¹⁵N) | ≥98 atom % | Example CoA |

| Physical Properties | ||

| Appearance | Off-white to pale yellow solid | General |

| Solubility | Soluble in DMSO and Methanol | General |

| Storage | Store at -20°C, protected from light | General |

Note: Isotopic enrichment values are based on typical specifications for similar stable isotope-labeled compounds and should be confirmed with the supplier's Certificate of Analysis for a specific lot.

Experimental Protocol: Quantification of Harman in Human Plasma by UPLC-MS/MS

This section details a representative experimental protocol for the quantitative analysis of Harman in human plasma using this compound as an internal standard. This method is intended as a starting point and may require optimization for specific instrumentation and laboratory conditions.

Materials and Reagents

-

Harman (analytical standard)

-

This compound (internal standard)

-

Human plasma (K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

Sample Preparation: Protein Precipitation

-

Thaw Samples: Thaw frozen plasma samples and calibration curve standards on ice.

-

Spike Internal Standard: To 100 µL of each plasma sample, calibration standard, and quality control sample, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).

-

Vortex: Vortex each tube for 10 seconds to ensure thorough mixing.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortex: Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Transfer Supernatant: Carefully transfer the supernatant to a new set of tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex and Transfer: Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

Table 3: UPLC Parameters

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 4: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | Harman: m/z 183.1 → 128.1 (Quantifier), 183.1 → 102.1 (Qualifier)This compound: m/z 186.1 → 131.1 |

| Collision Energy | Optimized for specific instrument (typically 20-30 eV) |

| Dwell Time | 100 ms |

Signaling Pathways and Mechanisms of Action

Harman exerts its biological effects through various mechanisms, primarily by interacting with key enzymes and receptors in the central nervous system. The following diagrams illustrate some of the core signaling pathways influenced by Harman.

Inhibition of Monoamine Oxidase A (MAO-A)

Harman is a potent inhibitor of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, Harman increases the synaptic levels of these neurotransmitters, which is believed to contribute to its antidepressant and psychoactive effects.

Caption: Harman inhibits MAO-A, preventing the breakdown of monoamine neurotransmitters.

Modulation of the GABA-A Receptor via Benzodiazepine Binding Site

Harman can act as a modulator of the GABA-A receptor by interacting with the benzodiazepine binding site. This interaction can lead to anxiogenic or anxiolytic effects depending on the specific context and dosage. It is considered a competitive inhibitor of benzodiazepine receptor binding.

Caption: Harman modulates the GABA-A receptor by binding to the benzodiazepine site.

Inhibition of Dopamine Biosynthesis

Harman has been shown to inhibit the biosynthesis of dopamine by reducing the activity of tyrosine hydroxylase (TH), the rate-limiting enzyme in this pathway. This can impact dopaminergic signaling and is an area of active research.

natural abundance of harman and its isotopes

An In-depth Technical Guide on the Natural Abundance of Harman and its Isotopes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural abundance of harman (1-methyl-9H-β-carboline), a biologically active β-carboline alkaloid. It includes quantitative data from various sources, detailed experimental protocols for its analysis, and a review of its primary mechanisms of action. This document is intended to serve as a technical resource for professionals in pharmacology, toxicology, and drug development.

Natural Abundance of Harman

Harman is found in a wide variety of natural sources, including numerous plants, and is also formed during the thermal processing of protein-rich foods. Its presence has been confirmed in human tissues and fluids, arising from both endogenous synthesis and exogenous sources like diet and smoking.[1][2]

Occurrence in Foods and Beverages

Harman is frequently detected in cooked meats and fermented beverages. Its concentration can vary significantly depending on the type of food, cooking method, and processing conditions.[3][4] High-temperature cooking, such as pan-frying and grilling, significantly promotes the formation of harman.[5]

Table 1: Concentration of Harman in Various Food and Beverage Products

| Category | Product | Concentration Range | Reference(s) |

|---|---|---|---|

| Cooked Meats | Barbecued/Grilled Beef Steak | 3.80 ± 3.66 ng/g | [3] |

| Barbecued/Grilled Hamburger | 4.88 ± 4.14 ng/g | [3] | |

| Barbecued/Grilled Chicken | 8.48 ± 9.86 ng/g | [3] | |

| Pan-fried Beef Sirloin (24 min @ 250°C) | up to 534.63 µg/kg (0.53 ng/g) | [5] | |

| Pan-fried Pork Belly (24 min @ 250°C) | up to 502.7 µg/kg (0.50 ng/g) | [5] | |

| Pan-fried Mackerel (24 min @ 250°C) | up to 233.99 µg/kg (0.23 ng/g) | [5] | |

| Pan-fried Cutlassfish (24 min @ 250°C) | up to 212.44 µg/kg (0.21 ng/g) | [5] | |

| Beverages | Beer | 7.3 - 140.0 ng/mL | [4] |

| | Wine | 0.8 - 10.5 ng/mL |[4] |

Occurrence in Plants

Harman and related β-carboline alkaloids are well-known constituents of various medicinal and psychoactive plants. The concentrations can differ based on the plant species, part of the plant, and growing conditions.

Table 2: Presence of Harman and Related Alkaloids in Selected Plants

| Plant Species | Part(s) | Alkaloid(s) Detected | Reported Concentration | Reference(s) |

|---|---|---|---|---|

| Peganum harmala (Syrian Rue) | Seeds | Harman, Harmine, Harmaline | 2-5% (Total Harman Alkaloids) | [6][7] |

| Banisteriopsis caapi | Stem Bark | Harman, Harmine, Harmaline | Medically significant amounts | [8] |

| Passiflora incarnata (Passionflower) | General | Harman, Harmine, Harmol | Minor amounts of Harman/Harmine | [9][10] |

| Passiflora caerulea | General | Harman, Harmine | Large amounts of Harmine | [9][10] |

| Passiflora edulis (Passion Fruit) | Rinds | Norharman | 332.16 ± 8.43 pg/g | [11] |

| Guiera senegalensis | Leaves | Harman, Tetrahydroharman | Present | [12] |

| Tobacco | Leaves | Harman | Present |[8] |

Occurrence in Human Tissues and Fluids

Harman is detectable in human tissues and fluids, where it is considered a putative endogenous neurotoxin.[1] Elevated levels have been associated with certain neurodegenerative disorders, such as Parkinson's disease.[1]

Table 3: Detection of Harman in Human Biological Samples

| Sample Type | Condition | Finding | Reference(s) |

|---|---|---|---|

| Cerebrospinal Fluid (CSF) | Parkinson's Disease | Levels significantly higher than controls | [1] |

| Plasma | General | Detectable at picogram concentrations | [13] |

| Brain Tissue | General | Detectable at picogram concentrations |[13] |

Natural Isotopic Abundance

Compound-specific isotope analysis (CSIA) for harman is not widely reported in the literature. This technique can provide valuable information on the origin and metabolic pathways of the molecule.[14][15] In the absence of specific data for harman, the natural isotopic abundances of its constituent elements serve as a fundamental reference. The molecular formula for harman is C₁₂H₁₀N₂.

Table 4: Standard Natural Abundance of Stable Isotopes for Harman's Constituent Elements

| Element | Isotope | Molar Mass ( g/mol ) | Natural Abundance (%) |

|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Hydrogen | ¹H | 1.007825 | 99.9885 |

| ²H (D) | 2.014102 | 0.0115 | |

| Nitrogen | ¹⁴N | 14.003074 | 99.632 |

| | ¹⁵N | 15.000109 | 0.368 |

Experimental Protocols

The accurate quantification of harman requires robust extraction and analytical methods. Below are representative protocols for sample preparation and analysis using modern chromatographic techniques.

Extraction of Harman from Plant Material

This protocol is based on an acid-base extraction method suitable for isolating β-carboline alkaloids from plant matrices like Passiflora species.[9]

-

Maceration: Weigh the dried and powdered plant material. Create a slurry by mixing the material with a 5% acetic acid solution. Stir for 5-10 minutes.

-

Filtration: Filter the slurry using a Büchner funnel and appropriate filter paper (e.g., Whatman No. 4). Wash the retained plant material twice more with the acetic acid solution to ensure complete extraction.

-

Defatting: Combine the aqueous filtrates into a separatory funnel. Wash the aqueous extract three times with an equal volume of a nonpolar solvent (e.g., petroleum ether or hexane) to remove lipids and other nonpolar impurities. Discard the organic layers.

-

Basification: Collect the aqueous layer and add a saturated sodium bicarbonate solution (or another suitable base like ammonium hydroxide) dropwise until the solution is neutralized and then becomes basic (pH ~9-10).

-

Liquid-Liquid Extraction: Extract the basified aqueous solution three times with an equal volume of a moderately polar organic solvent, such as ethyl acetate or chloroform. The alkaloids will partition into the organic phase.

-

Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent.

-

Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to yield the crude alkaloid residue. The residue can then be redissolved in a suitable solvent for chromatographic analysis.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is adapted from protocols used for the analysis of β-carbolines in complex matrices like food and biological samples.[5][11][16]

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., Waters X-Terra® C18, 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[16]

-

Mobile Phase: A gradient elution is typically employed.

-

Gradient Program (Example):

-

Start with 20% B, hold for 1 min.

-

Linearly increase to 95% B over 8 min.

-

Hold at 95% B for 2 min.

-

Return to 20% B over 1 min and re-equilibrate for 3 min.

-

-

Flow Rate: 0.3 - 1.0 mL/min, depending on column dimensions.[16]

-

Injection Volume: 10 µL.[16]

-

Column Temperature: 25-30 °C.[16]

-

MS/MS Detection:

-

Ionization Mode: ESI Positive.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for Harman (Example): The precursor ion for harman ([M+H]⁺) is m/z 183. The selection of product ions depends on instrument optimization, but common fragments would be monitored for quantification and qualification.

-

Instrument Parameters: Capillary voltage, gas temperatures, and collision energy must be optimized for maximum sensitivity for the specific analyte and instrument.

-

Key Signaling Pathways and Mechanisms of Action

Harman exerts its pharmacological effects primarily through two well-documented mechanisms: inhibition of monoamine oxidase A (MAO-A) and interaction with the GABA-benzodiazepine receptor complex.

Inhibition of Monoamine Oxidase A (MAO-A)

Harman is a potent and reversible inhibitor of MAO-A, an enzyme responsible for the degradation of key monoamine neurotransmitters like serotonin and norepinephrine.[8] By inhibiting MAO-A, harman increases the synaptic levels of these neurotransmitters, which is believed to underlie its antidepressant and anxiolytic effects.

Interaction with the GABA-A Receptor Complex

Harman can modulate the GABAergic system by interacting with the benzodiazepine binding site on the GABA-A receptor. While benzodiazepines are positive allosteric modulators (agonists), harman acts as a competitive antagonist or inverse agonist at this site.[13] This action can lead to increased neuronal excitability and, at high doses, may produce anxiogenic and convulsant effects.

Experimental Workflow Overview

A typical workflow for the analysis of harman from a natural source involves several key stages, from sample collection to final data analysis.

References

- 1. Elevated levels of harman and norharman in cerebrospinal fluid of parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive β-Carbolines in Food: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of the Neurotoxic β-Carboline Harmane in Barbecued/Grilled Meat Samples and Correlation with Level of Doneness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Harman in alcoholic beverages: pharmacological and toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 8. Harmine - Wikipedia [en.wikipedia.org]

- 9. ajuronline.org [ajuronline.org]

- 10. acs.org [acs.org]

- 11. scielo.br [scielo.br]

- 12. ajbs.scione.com [ajbs.scione.com]

- 13. Determination of pharmacological levels of harmane, harmine and harmaline in mammalian brain tissue, cerebrospinal fluid and plasma by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Guide to Using Compound-Specific Stable Isotope Analysis to Study the Fates of Molecules in Organisms and Ecosystems [mdpi.com]

- 15. Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues [mdpi.com]

- 16. repositorio.usp.br [repositorio.usp.br]

biological sources of harman alkaloids

An In-depth Technical Guide on the Biological Sources of Harman Alkaloids

Introduction to Harman Alkaloids

Harman alkaloids, a class of β-carboline compounds, are naturally occurring and exhibit a wide range of neuropharmacological and biological activities.[1] Structurally, they consist of a core indole structure fused to a pyridine ring.[2] The most commonly studied harman alkaloids include harman, norharman, harmine, harmaline, harmalol, and tetrahydroharmine.[3] These compounds were first isolated from Peganum harmala and are known for their potent, reversible inhibition of monoamine oxidase enzymes (MAO-A and MAO-B), which are crucial in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.[3][4][5] This inhibitory action is central to their psychopharmacological effects and therapeutic potential.[2] Harman alkaloids are not only found in various plant families but are also present in thermally processed foods, tobacco smoke, and can be found endogenously in mammalian tissues and body fluids.[2][6][7] Their diverse distribution and significant bioactivity make them a subject of intense interest for researchers in pharmacology, neuroscience, and drug development.

Primary Biological Sources

Harman alkaloids are widely distributed across the plant kingdom and have been identified in various other biological and environmental sources.

Plant Sources

Numerous plant families are known to synthesize harman alkaloids. The highest concentrations are typically found in the seeds and roots of these plants.[8][9]

-

Peganum harmala (Syrian Rue): This plant is one of the richest sources of harman alkaloids, with total alkaloid content ranging from 2% to over 7% of the seed's dry weight.[3][5][9] The seeds and roots contain the highest concentrations.[8][10] Harmine and harmaline are the most abundant alkaloids in this species.[5][8]

-

Banisteriopsis caapi: A key ingredient in the Amazonian sacramental beverage ayahuasca, this vine contains significant concentrations of harmine, harmaline, and tetrahydroharmine.[3] The alkaloid content can vary widely, with harmine concentrations ranging from 0.31% to 8.43%.[3]

-

Passiflora (Passion Flower): Various species of Passiflora have been found to contain harman alkaloids, though often in trace amounts.[11] Their presence in the medicinally significant P. incarnata has been a subject of debate, with some studies detecting them at parts-per-million (ppm) levels while others find none.[3][11][12] Passiflora caerulea has been shown to contain higher levels of harmine compared to P. incarnata.[13][14]

-

Tribulus terrestris: This plant is known to contain β-carboline alkaloids, including harman and harmine.[1][15] Harman, harmine, harmalol, and harmaline have been isolated from its fruits, leaves, stems, and roots.[15][16]

-

Nicotiana (Tobacco): Uncombusted tobacco leaves contain low levels of harman alkaloids.[1][17] However, the combustion process during smoking pyrosynthesizes these compounds, leading to significantly higher concentrations in tobacco smoke.[17]

Food, Beverages, and Cooked Meats

Harman and norharman are formed during the thermal processing and cooking of foods.[1][6] They are found in a variety of common dietary items. Lowly processed foods like milk, yogurt, and uncooked meats and fish generally do not contain detectable levels.[18]

-

Coffee and Tea: Brewed coffee contains some of the highest dietary concentrations of norharman and harman.[6][18]

-

Cooked Meats and Fish: High-temperature cooking, particularly "well-done" preparations, leads to the formation of these alkaloids.[6][18]

-

Other Sources: Harman alkaloids have also been detected in toasted bread, certain sauces (e.g., soy sauce), and fermented alcoholic beverages.[6][18]

Tobacco Smoke

Tobacco smoke is a major exogenous source of harman alkaloids, particularly norharman and harman.[18][19] The amounts are significantly higher than in uncombusted tobacco, indicating they are products of pyrolysis.[17] The mainstream smoke of a single cigarette can contain hundreds to thousands of nanograms of these compounds.[6][18][20]

Endogenous and Mammalian Sources

Harman alkaloids are considered normal constituents of human and other mammalian tissues and body fluids.[2][7][21] Harmine has been detected in the plasma and brain of newborn rats that have not had any exogenous exposure, suggesting the possibility of spontaneous synthesis in mammals.[22] These endogenous compounds are thought to be involved in various central nervous system functions and have been found in higher plasma concentrations in patients with conditions like Parkinson's disease.[21][23]

Microbial Sources

Certain microorganisms have demonstrated the ability to metabolize and transform harman alkaloids. For example, the yeast Rhodotorula rubra can convert harmaline and harmalol into tryptamine derivatives, while the fungus Cunninghamella echinulata can biotransform harman into its hydroxylated and oxide forms.[24][25]

Quantitative Data on Harman Alkaloid Content

The concentration of harman alkaloids varies significantly depending on the source, the specific part of the organism, and processing methods.

Table 1: Harman Alkaloid Content in Plant Species

| Plant Species | Plant Part | Alkaloid | Concentration | Citation(s) |

| Peganum harmala | Seeds | Harmaline | 2.87% | [8] |

| Seeds | Harmine | 2.02% | [8] | |

| Seeds | Total Alkaloids | 2-7% (w/w) | [3][10] | |

| Seeds | Harmine | 1.84% | [9] | |

| Seeds | Harmaline | 0.25% | [9] | |

| Seeds | Harmane | 0.16% | [9] | |

| Seeds | Harmalol | 3.90% | [9] | |

| Roots | Harmine | 0.69% | [8] | |

| Stems | Harmine | 0.017% | [8] | |

| Leaves | Harmaline | 0.0006% | [8] | |

| Leaves | Harmine | 0.0008% | [8] | |

| Banisteriopsis caapi | Vine | Harmine | 0.31 - 8.43% | [3] |

| Vine | Harmaline | 0.03 - 0.83% | [3] | |

| Vine | Tetrahydroharmine | 0.05 - 2.94% | [3] | |

| Passiflora incarnata | Aerial Parts | Harmol | 0.031 mg/g | [13] |

| Aerial Parts | Harmine | 0.00935 mg/g | [13] | |

| Leaves | Total Harman Alkaloids | 0 - 0.12% | [3] | |

| Passiflora caerulea | Aerial Parts | Harmine | 0.098 mg/g | [13] |

| Passiflora laurifolia | Aerial Parts | Total Alkaloids | 6.35 µg/g (ppm) | [11] |

Table 2: Harman Alkaloid Content in Food, Beverages, and Tobacco

| Source | Product | Norharman | Harman | Citation(s) |

| Food & Beverages | Brewed Coffee | 29 - 207 µg/L | 29 - 207 µg/L (combined) | [6][18] |

| Sauces (Soy, Tabasco) | 4 - 252 µg/L | 4 - 252 µg/L (combined) | [6][18] | |

| "Well-Done" Cooked Meat/Fish | 57 - 160 ng/g | 57 - 160 ng/g (combined) | [6][18] | |

| Toasted Bread | 42 - 160 ng/g | 42 - 160 ng/g (combined) | [6][18] | |

| Tobacco | Mainstream Cigarette Smoke | 207 - 2780 ng/cigarette | 207 - 2780 ng/cigarette (combined) | [6][18] |

| Mainstream Cigarette Smoke | up to ≈ 6,000 ng/cigarette | up to ≈ 2,500 ng/cigarette | [20] |

Table 3: Endogenous Harman Alkaloid Content in Mammals

| Species | Tissue/Fluid | Alkaloid | Concentration | Citation(s) |

| Rat (Newborn) | Plasma | Harmine | 0.16 ± 0.03 ng/mL | [22] |

| Rat (Newborn) | Brain | Harmine | 0.33 ± 0.14 ng/g | [22] |

Key Signaling Pathway: Monoamine Oxidase Inhibition

A primary mechanism of action for harman alkaloids is the competitive and reversible inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[3][4] These enzymes are located on the outer mitochondrial membrane and are responsible for the oxidative catabolism of monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine) and xenobiotic amines.[4] By inhibiting MAO, harman alkaloids increase the synaptic availability of these neurotransmitters, which is believed to underlie many of their neurological and antidepressant effects.[3][23] Harman is a particularly potent inhibitor of MAO-A, while norharman inhibits both MAO-A and MAO-B.[4]

References

- 1. Bioactive β-Carbolines in Food: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on medicinal importance, pharmacological activity and bioanalytical aspects of beta-carboline alkaloid ‘‘Harmine’’ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Harmala alkaloid - Wikipedia [en.wikipedia.org]

- 4. Human monoamine oxidase is inhibited by tobacco smoke: beta-carboline alkaloids act as potent and reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oamjms.eu [oamjms.eu]

- 6. researchgate.net [researchgate.net]

- 7. Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Main Alkaloids of Peganum harmala L. and Their Different Effects on Dicot and Monocot Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical composition and antibacterial properties of Peganum harmala L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. ajuronline.org [ajuronline.org]

- 14. researchgate.net [researchgate.net]

- 15. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 17. frontiersin.org [frontiersin.org]

- 18. Relative exposure to beta-carbolines norharman and harman from foods and tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. β-carbolines found in cigarette smoke elevate intracranial self-stimulation thresholds in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dynamic Changes of Endogenic or Exogenic β-Carboline Alkaloid Harmine in Different Mammals and Human in vivo at Developmental and Physiological States - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Dynamic Changes of Endogenic or Exogenic β-Carboline Alkaloid Harmine in Different Mammals and Human in vivo at Developmental and Physiological States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacological and therapeutic effects of Peganum harmala and its main alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Microbial metabolites of harman alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Harman-13C2,15N certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies related to the isotopically labeled compound Harman-13C2,15N. This document is intended to serve as a reference for researchers utilizing this compound in their studies.

Compound Information

This compound is a stable isotope-labeled derivative of Harman, a β-carboline alkaloid. The incorporation of two Carbon-13 atoms and one Nitrogen-15 atom provides a distinct mass shift, making it a valuable internal standard for quantitative mass spectrometry-based studies of Harman.

Chemical Identity

| Parameter | Value |

| Analyte Name | This compound |

| IUPAC Name | 1-methyl-9H-(5,6-¹³C₂,1-¹⁵N)pyridino[3,4-b]indole |

| CAS Number | 1189461-56-0[1] |

| Unlabeled CAS Number | 486-84-0[1] |

| Molecular Formula | C₁₀¹³C₂H₁₀N¹⁵N[1] |

| Molecular Weight | 185.20[1] |

| Accurate Mass | 185.0881[1] |

Physical and Chemical Properties

| Parameter | Value |

| Appearance | Neat Solid |

| Storage Temperature | +4°C[1] |

| Shipping Temperature | Room Temperature |

| Purity | >95% (as determined by HPLC)[1] |

| Isotopic Enrichment | Not specified, but implied by the molecular formula to be enriched with two ¹³C and one ¹⁵N atoms. |

Experimental Protocols

While a specific, detailed experimental protocol for the analysis of this compound is not publicly available, this section outlines the general methodologies that are typically employed for the quality control and characterization of such isotopically labeled compounds.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound is typically assessed by HPLC.

-

Instrumentation : A standard HPLC system equipped with a UV detector is commonly used.

-

Column : A reversed-phase C18 column is a suitable choice for the separation of Harman and related compounds.

-

Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is generally effective. The gradient is programmed to ensure the separation of the main compound from any potential impurities.

-

Detection : The UV detector is set to a wavelength where Harman exhibits strong absorbance, typically around 254 nm.

-

Quantification : The purity is calculated by dividing the peak area of the main compound by the total peak area of all detected components, expressed as a percentage.

Structural Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight and assessing the isotopic enrichment of this compound.

-

Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements.

-

Ionization Source : Electrospray ionization (ESI) in positive ion mode is a common method for analyzing Harman.

-

Analysis : The mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺ of this compound at m/z 186.0954. The high-resolution measurement allows for the confirmation of the elemental composition.

-

Isotopic Enrichment : The relative abundance of the ion corresponding to the unlabeled Harman (at m/z 183.0815 for [M+H]⁺) is compared to the abundance of the labeled compound to determine the isotopic purity.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the positions of the isotopic labels.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire proton (¹H) and carbon-13 (¹³C) NMR spectra.

-

Sample Preparation : The compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR : The proton NMR spectrum will show the characteristic signals for the Harman structure. The integration of these signals should be consistent with the number of protons in the molecule.

-

¹³C NMR : The carbon-13 NMR spectrum will show signals for the carbon atoms in the molecule. The signals for the labeled carbons will be significantly enhanced and may exhibit coupling with the ¹⁵N nucleus if applicable. The absence of strong signals at the natural abundance chemical shifts for the labeled positions confirms the high level of isotopic enrichment.

Visualizations

General Workflow for Quality Control Analysis

The following diagram illustrates a typical workflow for the quality control analysis of a stable isotope-labeled compound like this compound.

References

An In-depth Technical Guide to Harman-13C2,15N: Safety, Handling, and Experimental Applications

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Harman-13C2,15N, an isotopically labeled form of the beta-carboline alkaloid Harman. Given the limited specific data on this compound, this document extrapolates from the known properties of its non-labeled counterpart, Harman, to provide guidance on safety, handling, and potential research applications.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of Harman, where two carbon atoms are replaced with Carbon-13 and one nitrogen atom is replaced with Nitrogen-15. This labeling makes it an ideal internal standard for quantitative mass spectrometry-based analyses. The physical and chemical properties of Harman are summarized below and are expected to be very similar for its isotopically labeled form.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂ | PubChem[1] |

| Molecular Weight | 182.22 g/mol (for Harman) | PubChem[1] |

| Melting Point | 237 - 238 °C | PubChem[1] |

| LogP | 3.10 | PubChem[1] |

| Appearance | Solid | PubChem[1] |

Safety and Handling Guidelines

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

-

Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

-

First Aid Measures:

-

In case of skin contact: Wash with soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Seek medical attention.

-

Pharmacological Profile of Harman

Harman exhibits a complex pharmacological profile, acting on multiple targets within the central nervous system. This activity is crucial to understanding the potential applications and biological context of studies using this compound.

| Target | Activity | IC₅₀ / Kᵢ Value | Source |

| Monoamine Oxidase A (MAO-A) | Reversible Inhibitor | 0.5 µM (IC₅₀) | MedChemExpress[2] |

| Benzodiazepine Receptor | Inhibitor | 7 µM (IC₅₀) | MedChemExpress[2] |

| Opioid Receptor | Inhibitor | 2.8 µM (IC₅₀) | MedChemExpress[2] |

| α2-Adrenergic Receptor | Inhibitor | 18 µM (IC₅₀) | MedChemExpress[2] |

| Muscarinic Acetylcholine Receptor (mACh) | Inhibitor | 24 µM (IC₅₀) | MedChemExpress[2] |

| I1 Imidazoline Receptor | Inhibitor | 30 nM (IC₅₀) | MedChemExpress[2] |

| Serotonin Transporter (SERT) | Inhibitor | 101 µM (IC₅₀) | MedChemExpress[2] |

| Dopamine Receptor | Antagonist | - | MedChemExpress |

| Histamine Receptor | Antagonist | - | MedChemExpress |

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analysis using isotope dilution mass spectrometry.[3] Below is a generalized protocol for its use in the analysis of Harman in biological or environmental samples.

Protocol: Quantitative Analysis of Harman using LC-MS/MS with this compound as an Internal Standard

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards of non-labeled Harman at known concentrations.

-

Spike a fixed amount of the this compound internal standard stock solution into each calibration standard and blank samples.

-

-

Sample Preparation:

-

For biological samples (e.g., plasma, tissue homogenate), perform a protein precipitation step by adding a threefold volume of ice-cold acetonitrile containing the this compound internal standard.

-

Vortex the samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto a suitable liquid chromatography column (e.g., C18).

-

Use a gradient elution method with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Harman and this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Harman to the peak area of this compound against the concentration of the Harman standards.

-

Determine the concentration of Harman in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key interactions of Harman and a typical experimental workflow where this compound would be utilized.

References

An In-depth Technical Guide to the Solubility of Harman-13C2,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Harman-13C2,15N, an isotopically labeled form of the potent neurotoxin and β-carboline alkaloid, Harman.[1][2] Understanding the solubility of this compound is critical for its application in various research and drug development contexts, including pharmacology, toxicology, and analytical chemistry. This document outlines available solubility data, detailed experimental protocols for solubility determination, and relevant biological pathways.

Solubility Data

The solubility of Harman has been reported in several common laboratory solvents. This information is summarized in the table below.

| Solvent | Solubility | Source |

| Methanol | 50 mg/mL | Sigma-Aldrich[1] |

| Ethanol | Soluble (approx. 1 mg/mL for related Norharmane) | Cayman Chemical[4] |

| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 1 mg/mL for related Norharmane) | Cayman Chemical[4] |

| Dimethylformamide (DMF) | Soluble (approx. 1 mg/mL for related Norharmane) | Cayman Chemical[4] |

| Water | Low solubility/Insoluble | ResearchGate[5] |

| Aqueous SDS (0.5%) | Soluble | ResearchGate[5] |

| 10% DMSO (aqueous) | Soluble | ResearchGate[5] |

It is important to note that for aqueous solutions, the solubility of beta-carboline alkaloids like Harman is generally low.[4][5] To enhance aqueous solubility, it is recommended to first dissolve the compound in an organic solvent such as DMSO or ethanol and then dilute the solution into an aqueous buffer or isotonic saline.[4]

Experimental Protocols for Solubility Determination

A standardized and widely accepted method for determining the equilibrium solubility of a chemical compound is the shake-flask method .[6] This protocol is a fundamental technique in pharmaceutical and chemical research.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent(s) of interest

-

Sealed glass vials or flasks

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes for standard solutions

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the container at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[6]

-

-

Phase Separation:

-

Quantification of the Solute:

-

Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent.

-

Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC.[6]

-

A calibration curve must be generated using standard solutions of this compound at known concentrations to ensure accurate quantification.[6]

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

-

Report the solubility in standard units such as mg/mL or mol/L, specifying the temperature at which the determination was made.

-

Below is a generalized workflow for this experimental process.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Signaling Pathways and Biological Context

Harman is a biologically active molecule that interacts with several targets within the central nervous system and other tissues. Its primary mechanism of action is as a potent and reversible inhibitor of monoamine oxidase A (MAO-A).[7] MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.

By inhibiting MAO-A, Harman increases the levels of these neurotransmitters in the brain, which is linked to its observed antidepressant and anxiolytic effects.[8][9] However, Harman also interacts with a variety of other receptors, contributing to its complex pharmacological profile. These include:

The interaction of Harman with these various targets can lead to a range of physiological effects. The following diagram illustrates a simplified overview of the primary signaling pathway influenced by Harman.

Caption: Simplified signaling pathway of Harman's primary action as a MAO-A inhibitor.

Workflow in a Drug Development Context

The use of isotopically labeled compounds like this compound is crucial in various stages of drug discovery and development. These labeled compounds serve as internal standards in bioanalytical assays, enabling precise quantification in complex biological matrices.

The following diagram outlines a typical workflow where the solubility of this compound would be a critical consideration.

Caption: Role of this compound solubility in a typical drug development workflow.

References

- 1. ハルマン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Harmane - Wikipedia [en.wikipedia.org]

- 3. Isotope Labelled Compounds [simsonpharma.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Harman | C12H10N2 | CID 5281404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

The Biological Activity of Harman: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of the β-carboline alkaloid, Harman. While this document is titled with reference to its stable isotope-labeled counterpart, Harman-13C2,15N, the available scientific literature primarily focuses on the biological effects of the unlabeled parent compound. This compound serves as a critical analytical tool, specifically as an internal standard for the accurate quantification of Harman in complex biological matrices using mass spectrometry. This guide will detail the known molecular targets of Harman, summarize its pharmacological effects, present quantitative data on its interactions, and provide an overview of relevant experimental protocols. The aim is to furnish researchers and drug development professionals with a thorough understanding of Harman's biological profile and the methodologies to investigate it.

Introduction

Harman (1-methyl-9H-β-carboline) is a naturally occurring β-carboline alkaloid found in various plants, foodstuffs, and tobacco smoke. It has garnered significant scientific interest due to its diverse pharmacological activities, which include neuromodulatory, psychoactive, and potential therapeutic effects. Harman exerts its biological effects through interaction with multiple molecular targets within the central nervous system and periphery. Understanding the intricate pharmacology of Harman is crucial for elucidating its physiological roles and exploring its potential as a lead compound in drug discovery. The use of stable isotope-labeled Harman, such as this compound, is indispensable for precise pharmacokinetic and metabolic studies, enabling robust quantification and differentiation from endogenous or exogenous sources of the unlabeled compound.

Molecular Targets and Biological Activities

Harman is a promiscuous ligand, interacting with several key receptor and enzyme systems. Its main biological activities are mediated through the following targets:

-

Monoamine Oxidase (MAO): Harman is a potent and reversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1][2] By inhibiting these enzymes, Harman increases the synaptic levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. This mechanism is believed to underlie its antidepressant and psychoactive effects.[3]

-

Benzodiazepine Receptors: Harman acts as a competitive inhibitor at the benzodiazepine binding site of the GABA-A receptor.[4][5] This interaction can modulate the activity of the GABAergic system, the primary inhibitory neurotransmitter system in the brain. The effects of Harman at this receptor are complex and can be context-dependent, with some studies suggesting inverse agonist properties.

-

Imidazoline Receptors: Harman is a putative endogenous ligand for imidazoline receptors, particularly the I1 and I3 subtypes.[6][7] Interaction with I1 receptors in the brainstem is associated with a hypotensive effect.[8][9] Its activity at I3 receptors in pancreatic β-cells may play a role in modulating insulin secretion.[6]

Quantitative Data on Biological Activity

The following tables summarize the reported quantitative data for the interaction of Harman with its primary molecular targets.

Table 1: Inhibitory Activity of Harman against Monoamine Oxidase (MAO)

| Enzyme | Species | IC50 / Ki | Reference |

| MAO-A | Human | IC50: 0.5 µM | [10] |

| MAO-A | Human | Ki: 55.54 ± 5.3 nM | [2] |

| MAO-B | Human | IC50: 5 µM | [10] |

| MAO-B | Human | Ki: 1.12 ± 0.19 µM | [2] |

Table 2: Benzodiazepine Receptor Binding Affinity of Harman

| Receptor | Radioligand | IC50 | Reference |

| Benzodiazepine Receptor | [3H]-Flunitrazepam | Micromolar range | [5] |

Table 3: Cytotoxicity of Harman

| Cell Line | Assay | LC50 / IC50 | Reference |

| Brine Shrimp | Lethality Test | LC50: 23 µg/mL | [5] |

| V79 Chinese Hamster Lung Fibroblasts | Cell Survival | Cytotoxic | [11] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the biological activity of Harman.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potency of Harman against MAO-A and MAO-B.

Principle: The enzymatic activity of MAO is measured by monitoring the production of a specific metabolite from a substrate. The reduction in product formation in the presence of Harman indicates inhibition.

General Protocol:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are commonly used.

-

Substrate: A non-selective substrate like kynuramine or selective substrates for each isoform can be employed.[12][13]

-

Incubation: The enzyme is pre-incubated with varying concentrations of Harman.

-

Reaction Initiation: The substrate is added to start the enzymatic reaction.

-

Detection: The formation of the product (e.g., 4-hydroxyquinoline from kynuramine) is measured over time using spectrophotometry or fluorometry.[10] Alternatively, LC-MS/MS can be used for more sensitive detection.[13]

-

Data Analysis: The rate of product formation is calculated, and the IC50 value for Harman is determined by plotting the percentage of inhibition against the logarithm of Harman concentration.

Benzodiazepine Receptor Binding Assay

This assay measures the affinity of Harman for the benzodiazepine binding site on the GABA-A receptor.

Principle: This is a competitive binding assay where Harman competes with a radiolabeled ligand (e.g., [3H]-Flumazenil or [3H]-Flunitrazepam) for binding to the receptor.

General Protocol:

-

Receptor Source: Membranes prepared from rat or bovine brain cortex are a common source of benzodiazepine receptors.

-

Radioligand: A radiolabeled benzodiazepine with high affinity, such as [3H]-Flumazenil, is used.

-

Incubation: The brain membranes are incubated with the radioligand and varying concentrations of Harman.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled benzodiazepine) from the total binding. The IC50 value for Harman is determined from the competition curve, and the Ki value can be calculated using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of Harman on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

General Protocol:

-

Cell Culture: A suitable cell line (e.g., V79, HeLa) is seeded in a 96-well plate and allowed to attach overnight.[11]

-

Treatment: The cells are treated with various concentrations of Harman for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT reagent is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Detection: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Quantification of Harman in Biological Samples using UPLC-MS/MS with this compound

This method allows for the accurate and sensitive quantification of Harman in complex matrices like plasma.

Principle: Ultra-performance liquid chromatography (UPLC) separates Harman from other components in the sample, and tandem mass spectrometry (MS/MS) provides highly selective and sensitive detection. The stable isotope-labeled internal standard, this compound, is added to the sample at a known concentration to correct for variations in sample preparation and instrument response.

General Protocol:

-

Sample Preparation: Plasma samples are subjected to protein precipitation (e.g., with acetonitrile) followed by centrifugation. This compound is added as the internal standard.

-

UPLC Separation: The supernatant is injected onto a reverse-phase UPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic solvent (e.g., acetonitrile) is used to separate Harman.

-

MS/MS Detection: The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument is operated in multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both Harman and this compound.

-

Quantification: A calibration curve is generated by analyzing standards containing known concentrations of Harman and a fixed concentration of this compound. The concentration of Harman in the unknown samples is determined by comparing the peak area ratio of Harman to this compound against the calibration curve.

Visualizations of Pathways and Workflows

Signaling Pathways of Harman

Caption: Major signaling pathways modulated by Harman.

Experimental Workflow for Harman Quantification

Caption: Workflow for Harman quantification by UPLC-MS/MS.

Conclusion

Harman is a pharmacologically active molecule with a complex biological profile, acting on multiple key targets within the central nervous system and periphery. Its ability to inhibit monoamine oxidase and interact with benzodiazepine and imidazoline receptors makes it a compound of significant interest for neuroscience and drug discovery. The use of its stable isotope-labeled form, this compound, is crucial for obtaining reliable quantitative data in biological studies. This technical guide provides a foundational understanding of Harman's biological activity and the experimental approaches to its investigation, serving as a valuable resource for researchers in the field. Further research is warranted to fully elucidate the therapeutic potential and toxicological profile of this intriguing β-carboline alkaloid.

References

- 1. Autoradiographical distribution of imidazoline binding sites in monoamine oxidase A deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scialert.net [scialert.net]

- 6. selleckchem.com [selleckchem.com]

- 7. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Simultaneous determination of antidementia drugs in human plasma: procedure transfer from HPLC-MS to UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 13. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Note: Quantitative Analysis of Harman in Food Samples using Stable Isotope Dilution LC-MS/MS with Harman-¹³C₂,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harman is a β-carboline alkaloid that can be found in a variety of food products, particularly those that have undergone high-temperature processing such as cooked meats, coffee, and certain alcoholic beverages. Due to its potential neurotoxic and mutagenic properties, accurate and sensitive quantification of harman in food is crucial for food safety assessment and human exposure studies. This application note details a robust and reliable method for the quantitative analysis of harman in complex food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a stable isotope dilution assay (SIDA). The use of a stable isotopically labeled internal standard, Harman-¹³C₂,¹⁵N, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Principle

The method employs the principle of stable isotope dilution, where a known amount of the isotopically labeled internal standard (Harman-¹³C₂,¹⁵N) is added to the sample at the beginning of the extraction process. This internal standard behaves chemically and physically identically to the native analyte (harman) throughout the sample preparation and analysis. By measuring the ratio of the native analyte to the labeled internal standard using LC-MS/MS, accurate quantification can be achieved, as any losses or variations will affect both compounds equally. The high selectivity and sensitivity of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode allow for the precise detection of harman even at low concentrations in complex food matrices.

Materials and Reagents

-

Standards:

-

Harman (certified reference material)

-

Harman-¹³C₂,¹⁵N (internal standard)

-

-

Solvents (LC-MS grade):

-

Acetonitrile

-

Methanol

-

Water with 0.1% formic acid

-

-

Reagents:

-

Ammonium hydroxide

-

Dichloromethane

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

-

-

Equipment:

-

Homogenizer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Experimental Protocols

Sample Preparation and Extraction

A generic extraction protocol for solid food samples (e.g., cooked meat) is provided below. This may require optimization for different food matrices.

-

Homogenization: Weigh 1-2 grams of the homogenized food sample into a centrifuge tube.

-

Internal Standard Spiking: Add a known amount of Harman-¹³C₂,¹⁵N solution to each sample, vortex briefly.

-

Extraction:

-

Add 5 mL of 1 M sodium hydroxide solution and 10 mL of a dichloromethane/ethyl acetate (1:1, v/v) mixture.

-

Homogenize for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the organic supernatant.

-

Repeat the extraction step twice more and combine the organic phases.

-

-

Evaporation: Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 1 mL of 5% methanol in 0.1 M HCl.

Solid-Phase Extraction (SPE) Cleanup

-

Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Loading: Load the reconstituted sample extract onto the SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 40% methanol in water.

-

Elution: Elute the harman and internal standard with 5 mL of methanol.

-

Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in 200 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Proposed):

-

Harman: m/z 183.1 → 128.1 (Quantifier), m/z 183.1 → 154.1 (Qualifier)

-

Harman-¹³C₂,¹⁵N: m/z 186.1 → 131.1 (Quantifier), m/z 186.1 → 157.1 (Qualifier) (Note: The MRM transitions for the internal standard are proposed based on the expected mass shift and should be experimentally optimized on the specific instrument.)

-

-

Data Presentation

The following table summarizes representative quantitative data for the analysis of harman in food matrices using a stable isotope dilution LC-MS/MS method. This data is indicative of the performance expected from the described protocol.

| Parameter | Meat Matrix | Coffee Matrix |

| Limit of Detection (LOD) | 0.05 ng/g | 0.1 ng/g |

| Limit of Quantification (LOQ) | 0.15 ng/g | 0.3 ng/g |

| Linearity (r²) | >0.995 | >0.995 |

| Recovery (%) | 95 - 105 | 92 - 108 |

| Precision (RSD%) | < 10 | < 15 |

Data is compiled from published methods and is for illustrative purposes. Actual performance may vary based on matrix and instrumentation.

Visualizations

Experimental Workflow

Application Notes and Protocols for the Quantification of Harman using a Stable Isotope Dilution Assay with Harman-¹³C₂,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harman (1-methyl-9H-β-carboline) is a biologically active β-carboline alkaloid found in various food items, tobacco smoke, and produced endogenously. It is known to exhibit a range of pharmacological and neurological effects. Accurate quantification of Harman in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and toxicological profile. Stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly selective and sensitive quantification of small molecules in complex biological samples.[1][2] This document provides a detailed protocol for the determination of Harman in biological samples (e.g., plasma, urine) using Harman-¹³C₂,¹⁵N as an internal standard.

Principle of the Assay

The stable isotope dilution assay relies on the addition of a known amount of an isotopically labeled version of the analyte (Harman-¹³C₂,¹⁵N) to the sample at the beginning of the sample preparation process.[2] The labeled internal standard is chemically identical to the analyte of interest (Harman) and therefore exhibits the same behavior during sample extraction, chromatography, and ionization.[2] However, it can be distinguished from the endogenous analyte by its higher mass in the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as any sample loss or matrix effects during the analytical process will affect both compounds equally.

Materials and Reagents

-

Harman (analytical standard)

-

Harman-¹³C₂,¹⁵N (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma, urine)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

96-well plates (optional, for high-throughput analysis)

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions: Prepare primary stock solutions of Harman and Harman-¹³C₂,¹⁵N in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Harman by serial dilution of the primary stock solution with methanol:water (50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of Harman-¹³C₂,¹⁵N at a suitable concentration (e.g., 100 ng/mL) in methanol:water (50:50, v/v).

-

Calibration Curve and QC Samples: Spike the appropriate biological matrix with the Harman working standard solutions to create a calibration curve over the desired concentration range (e.g., 0.1 - 100 ng/mL). Prepare quality control samples at low, medium, and high concentrations in the same manner.

Sample Preparation

The following is a general protocol for sample preparation from plasma or urine. Optimization may be required depending on the specific matrix and instrumentation.

1. Protein Precipitation (for Plasma Samples): [3]

-

To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the Harman-¹³C₂,¹⁵N internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for further processing or direct injection.

2. Solid-Phase Extraction (SPE) (for Plasma and Urine Samples): [3]

-